5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate
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Description
The closest compound I found is "5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol" . It’s an organochlorine compound and a member of quinolines . The molecular formula is C19H19ClN4O .
Molecular Structure Analysis
The InChI code for the similar compound “5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol” is 1S/C19H19ClN4O/c20-16-12-14 (19 (25)18-15 (16)4-3-7-22-18)13-23-8-10-24 (11-9-23)17-5-1-2-6-21-17/h1-7,12,25H,8-11,13H2 .Physical and Chemical Properties Analysis
The similar compound “5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol” has a molecular weight of 354.8 g/mol, XLogP3-AA of 3.2, 1 hydrogen bond donor count, 5 hydrogen bond acceptor count, and 3 rotatable bond count .Scientific Research Applications
Antimicrobial and Antiparasitic Applications
- A 4-aminoquinoline derivative related to 5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate has shown curative activity against chloroquine-resistant malaria parasites. This compound is being developed as a blood schizonticidal agent for malaria chemotherapy (Dola et al., 2016).
- Quinoline derivatives, similar in structure to the compound , have demonstrated potential as antimicrobial agents. Their synthesis and evaluation against bacterial and fungal pathogens indicate a spectrum of activity, making them candidates for therapeutic applications (Özyanik et al., 2012).
Anti-inflammatory and Anticancer Properties
- Some quinoline derivatives have shown significant anti-inflammatory properties in vivo, particularly in rat models. These findings suggest potential therapeutic applications for inflammatory conditions (Enquist et al., 2012).
- Novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety, which are structurally related to this compound, have shown cytotoxic effects against various human tumor cell lines. These results indicate a potential role in cancer therapy (Korcz et al., 2018).
Drug Development and Molecular Studies
- Quinoline derivatives have been synthesized and characterized for various properties, including antimicrobial activity. These studies are critical for the development of new therapeutic agents and for understanding the molecular interactions of these compounds (Patel et al., 2012).
- The effect of heterocyclic substituents at specific positions on quinoline compounds has been studied for anticancer activity. These studies help in identifying the most effective compounds for potential drug development (Konovalenko et al., 2022).
Properties
IUPAC Name |
[5-chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-yl] 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-16-5-7-17(8-6-16)23(28)29-22-18(15-27-12-10-26(2)11-13-27)14-20(24)19-4-3-9-25-21(19)22/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAYSLFFDUWQNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C3C(=C(C=C2CN4CCN(CC4)C)Cl)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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